N-allyl-2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide
Overview
Description
N-allyl-2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide, also known as ABH, is a chemical compound that has been studied for its potential applications in scientific research. ABH is a derivative of hydrazine and has been found to exhibit interesting biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-allyl-2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. This compound has been found to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair. This inhibition can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including the induction of oxidative stress, the modulation of cell signaling pathways, and the inhibition of angiogenesis. This compound has also been shown to exhibit anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory conditions.
Advantages and Limitations for Lab Experiments
One advantage of using N-allyl-2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide in lab experiments is its ability to induce apoptosis in cancer cells, which can be useful in studying the mechanisms of cell death. However, one limitation of using this compound is its cytotoxicity, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on N-allyl-2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide. One area of interest is the development of this compound derivatives with improved efficacy and reduced toxicity. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases, including cancer and inflammatory conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on cellular processes.
Scientific Research Applications
N-allyl-2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.
properties
IUPAC Name |
N'-[(E)-(3-methoxyphenyl)methylideneamino]-N-prop-2-enyloxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-3-7-14-12(17)13(18)16-15-9-10-5-4-6-11(8-10)19-2/h3-6,8-9H,1,7H2,2H3,(H,14,17)(H,16,18)/b15-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOQLWWTKROKSH-OQLLNIDSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC(=O)C(=O)NCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)C(=O)NCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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